molecular formula C10H12FN B1408571 cis-2-Fluoro-1-phenylcyclopropyl)methanamine CAS No. 681806-70-2

cis-2-Fluoro-1-phenylcyclopropyl)methanamine

Cat. No.: B1408571
CAS No.: 681806-70-2
M. Wt: 165.21 g/mol
InChI Key: UVDRNDBQMYYRKX-ZJUUUORDSA-N
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Description

cis-2-Fluoro-1-phenylcyclopropyl)methanamine is a cyclopropane-derived amine characterized by a fluorine atom at the cis-2 position, a phenyl group at the 1-position of the cyclopropane ring, and a methanamine (-CH2NH2) substituent.

Properties

IUPAC Name

[(1R,2R)-2-fluoro-1-phenylcyclopropyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c11-9-6-10(9,7-12)8-4-2-1-3-5-8/h1-5,9H,6-7,12H2/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDRNDBQMYYRKX-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(CN)C2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@]1(CN)C2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material and Vinyl Fluoride Formation

  • The synthesis often starts from a fluorinated benzaldehyde such as 5-fluoro-2-methoxybenzaldehyde.
  • A Wittig reaction with methyltriphenylphosphonium bromide converts the aldehyde to an olefin intermediate.
  • Bromofluorination of the olefin is performed using N-bromosuccinimide (NBS) and triethylamine trihydrofluoride (Et3N·3HF), followed by elimination of HBr to afford the vinyl fluoride intermediate.

Cyclopropanation

  • The vinyl fluoride is subjected to cyclopropanation using ethyl diazoacetate in the presence of copper(II) acetylacetonate (Cu(acac)2) as a catalyst.
  • This reaction produces a mixture of trans- and cis-monofluorinated cyclopropanecarboxylates, typically in a ratio of about 3:2.
  • The cis-isomer is isolated by chromatographic separation.

Conversion to Methanamine

  • The ester group on the cyclopropane ring is transformed into the corresponding amine through a sequence involving amide formation and reduction.
  • For example, the ester is converted to an amide, which is then reduced using borane reagents to yield the primary amine.
  • The amine is often isolated as its hydrochloride salt for stability and characterization.

Representative Synthetic Scheme Summary

Step Reaction Type Reagents/Conditions Product Type Notes
1 Wittig Reaction Methyltriphenylphosphonium bromide, base Olefin intermediate High yield
2 Bromofluorination NBS, Et3N·3HF Bromofluorinated intermediate Followed by elimination of HBr
3 Elimination Base (e.g., triethylamine) Vinyl fluoride Precursor for cyclopropanation
4 Cyclopropanation Ethyl diazoacetate, Cu(acac)2 catalyst Mixture of cis- and trans-cyclopropanecarboxylates Approx. 3:2 trans:cis ratio
5 Isomer Separation Chromatography Pure cis-isomer Essential for obtaining cis-isomer
6 Amide Formation Standard amide synthesis reagents Amide intermediate Precursor to amine
7 Reduction Borane (BH3) or similar reducing agent cis-2-Fluoro-1-phenylcyclopropyl)methanamine Final amine product
8 Salt Formation HCl or other acid Amine hydrochloride salt For purification and stability

Research Findings and Observations

  • The cyclopropanation step is critical for stereochemical control; copper catalysis favors formation of both isomers but separation is required to isolate the cis-isomer.
  • The fluorine substitution on the cyclopropane ring influences steric and electronic properties, which affects biological activity and synthetic accessibility.
  • The use of vinyl fluoride intermediates is a strategic advantage in introducing fluorine selectively into the cyclopropane ring.
  • The overall yields vary depending on the efficiency of each step, with Wittig and cyclopropanation steps typically providing high yields, while the separation and amine conversion steps require optimization.

Comparative Data Table of Key Steps

Parameter Method/Condition Yield (%) Remarks
Wittig Reaction Methyltriphenylphosphonium bromide >85 High yield, clean conversion
Bromofluorination NBS/Et3N·3HF 70-80 Selective fluorination
Cyclopropanation Ethyl diazoacetate, Cu(acac)2 catalyst 75-90 3:2 trans:cis mixture
Isomer Separation Silica gel chromatography Variable Required for cis-isomer purity
Amide Formation Standard amide coupling reagents 80-90 Efficient conversion
Reduction to Amine Borane reduction 85-95 High yield, clean reduction
Amine Salt Formation HCl treatment Quantitative Stabilizes amine for handling

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-2-Fluoro-1-phenylcyclopropyl)methanamine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form different reduced products. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Substitution reactions can occur at the fluorine or phenyl group, leading to the formation of various substituted derivatives. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed:

  • Oxidized derivatives
  • Reduced derivatives
  • Substituted derivatives

Scientific Research Applications

Chemistry: cis-2-Fluoro-1-phenylcyclopropyl)methanamine is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study the effects of fluorine substitution on biological activity. It can serve as a model compound for investigating the interactions of fluorinated molecules with biological systems.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features may impart unique pharmacological properties, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of cis-2-Fluoro-1-phenylcyclopropyl)methanamine involves its interaction with specific molecular targets. The fluorine atom and the cyclopropyl ring may play a crucial role in its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Cyclopropylmethanamine Derivatives

Key analogs of cis-2-Fluoro-1-phenylcyclopropyl)methanamine include compounds with halogen substitutions, aromatic ring modifications, or stereochemical differences. Below is a comparative analysis based on available

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features CAS Number
This compound C10H11FN 167.20 cis-2-F, 1-Ph, CH2NH2 High electronegativity, strained ring Not provided
(1-(3-Chlorophenyl)cyclopropyl)methanamine C10H12ClN 181.66 1-(3-Cl-Ph), CH2NH2 Chlorine’s bulkier size, lower electronegativity 115816-31-4
rac-1-[(1R,2R)-2-(furan-3-yl)cyclopropyl]methanamine C8H11NO 137.18 2-furan-3-yl, CH2NH2 Oxygen heterocycle, reduced aromaticity 222764- (partial)
1-(cis-1-phenyl-4-{[(2E)-3-phenylprop-2-en-1-yl]oxy}cyclohexyl)methanamine C22H27NO 321.46 Cyclohexyl, propenyloxy chain Extended hydrophobic backbone Not provided
Key Findings :

Electronic Effects : Fluorine’s electronegativity in the target compound likely enhances dipole interactions and metabolic stability compared to chlorine in (1-(3-Chlorophenyl)cyclopropyl)methanamine . Chlorine’s larger size may sterically hinder receptor binding.

Aromatic vs.

Ring Strain : All cyclopropane-containing analogs share inherent ring strain, but fluorine’s inductive effect in the target compound may stabilize the ring against electrophilic attack.

Pharmacokinetics : The cyclohexyl-propenyloxy analog has a higher molecular weight (321.46 g/mol) and extended hydrophobic structure, which may improve membrane permeability but reduce aqueous solubility.

Biological Activity

cis-2-Fluoro-1-phenylcyclopropyl)methanamine is a fluorinated cyclopropane derivative notable for its unique structural features, including a cyclopropyl ring, a fluorine atom, and an amine group. These characteristics contribute to its potential biological activity and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and relevant case studies.

Structural Characteristics

The structure of this compound can be summarized as follows:

Compound Name Structural Features Unique Aspects
This compoundCyclopropyl ring, fluorine atom, amine groupEnhances lipophilicity and metabolic stability

The presence of the fluorine atom is particularly significant as it is known to enhance lipophilicity and metabolic stability, making such compounds attractive candidates for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may interact with various receptors and enzymes, leading to diverse biological effects. In particular, it has been studied for its potential as a ligand for serotonin receptors, especially the 5-HT2 receptor subtypes. This interaction suggests applications in treating disorders related to serotonin dysregulation, such as depression and anxiety .

Pharmacological Properties

Research indicates that this compound exhibits significant binding affinity towards serotonin receptors. The unique cyclopropane structure and the fluorine substitution are believed to enhance this binding affinity and selectivity. This relationship is critical in understanding the compound's pharmacological profile.

Case Studies

  • Structure-Activity Relationship (SAR) Studies : A series of fluorinated cyclopropane derivatives were synthesized and evaluated for their activities at 5-HT2 receptors. The introduction of a fluorine substituent at specific positions on the phenyl ring significantly improved potency and selectivity towards the 5-HT2C receptor compared to other subtypes .
    Compound EC50 (nM) Emax (%) Selectivity (2B/2C)
    (+)-21a4.7982
    (+)-21b8.09620
  • Medicinal Chemistry Applications : The compound has been investigated for its potential role in drug development due to its structural properties that may confer unique pharmacological effects. Its ability to enhance receptor binding could lead to novel therapeutic agents targeting serotonin-related disorders.

Q & A

Q. What approaches reconcile differences in compound stability across experimental models?

  • Methodological Answer: Conduct accelerated stability studies (e.g., 40°C/75% RH for 14 days) and compare degradation profiles via LC-MS. Adjust buffer composition (e.g., antioxidants for oxidation-prone compounds) or use stabilizing excipients (e.g., cyclodextrins) in in vitro assays. Validate stability under assay conditions via pre/post-experiment QC checks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-2-Fluoro-1-phenylcyclopropyl)methanamine
Reactant of Route 2
cis-2-Fluoro-1-phenylcyclopropyl)methanamine

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